molecular formula C22H21ClO3 B11164634 2-chloro-3-[(2,5-dimethylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

2-chloro-3-[(2,5-dimethylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11164634
M. Wt: 368.9 g/mol
InChI Key: RNQOJGCDIMHPAK-UHFFFAOYSA-N
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Description

2-Chloro-3-[(2,5-dimethylphenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is a synthetic organic compound with a complex structure. It belongs to the class of chromenone derivatives, which are known for their diverse biological activities and potential therapeutic applications. This compound features a chlorinated chromenone core with a methoxy group attached to a dimethylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-[(2,5-dimethylphenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Chlorination: The chromenone core is then chlorinated using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the desired position.

    Methoxylation: The chlorinated chromenone is reacted with 2,5-dimethylphenol in the presence of a base, such as potassium carbonate (K2CO3), to form the methoxy derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(2,5-dimethylphenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, thiols, alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Chloro-3-[(2,5-dimethylphenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-3-[(2,5-dimethylphenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-[(2,5-dimethylphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
  • 2-Chloro-3-[(2,5-dimethylphenyl)methoxy]-6H-chromen-4-one

Uniqueness

2-Chloro-3-[(2,5-dimethylphenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is unique due to its specific structural features, such as the chlorinated chromenone core and the methoxy group attached to a dimethylphenyl moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C22H21ClO3

Molecular Weight

368.9 g/mol

IUPAC Name

2-chloro-3-[(2,5-dimethylphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C22H21ClO3/c1-13-7-8-14(2)15(9-13)12-25-21-11-20-18(10-19(21)23)16-5-3-4-6-17(16)22(24)26-20/h7-11H,3-6,12H2,1-2H3

InChI Key

RNQOJGCDIMHPAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=C(C=C3C4=C(CCCC4)C(=O)OC3=C2)Cl

Origin of Product

United States

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